Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate
Description
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, a phenyl group at the 2-position, and a methyl benzoate group via an ether linkage at the 4-position. Its molecular structure (CAS: 413620-32-3) has been characterized through crystallographic and spectroscopic methods, including NMR and LC-MS .
Properties
IUPAC Name |
methyl 4-[6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-13-16(2)27(26-15)20-14-21(25-22(24-20)17-7-5-4-6-8-17)30-19-11-9-18(10-12-19)23(28)29-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCTEBZQBCESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the esterification to form the benzoate group.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Pyrimidine Ring Construction: The pyrimidine ring is then formed by reacting the pyrazole derivative with phenyl-substituted reagents, often using a cyclization reaction.
Esterification: The final step involves the esterification of the pyrimidine-pyrazole intermediate with methyl 4-hydroxybenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Compound 26 (Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate)
- Structural Differences: Replaces the pyrazole-pyrimidine system with a thieno[2,3-d]pyrimidine scaffold.
- Physicochemical Properties :
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Benzoate Esters with Heterocyclic Substituents
Key Observations :
Pesticide-Related Methyl Benzoate Derivatives
Several methyl benzoate derivatives are used as pesticides, sharing structural motifs with the target compound:
Comparison :
Research Findings and Trends
- Synthetic Strategies : The target compound’s synthesis likely involves Ullmann-type coupling for pyrimidine-ether formation, analogous to methods used for Compound 26 .
- Structure-Activity Relationships (SAR): Pyrimidine 6-position substitutions (e.g., pyrazole vs. thieno groups) significantly alter bioactivity. Methyl benzoate at the 4-position enhances membrane permeability compared to ethyl esters .
Biological Activity
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.36 g/mol
- CAS Number : 312310-00-2
The compound's biological activity is primarily attributed to its interactions with specific molecular targets involved in various signaling pathways. Key mechanisms include:
- Inhibition of Kinases : this compound has been studied for its inhibitory effects on essential kinases involved in cancer progression and other diseases. For instance, studies have indicated that related compounds can inhibit PfGSK3 and PfPK6 kinases, which are critical in malaria parasite development and survival .
- Antimicrobial Activity : The pyrazole moiety has been associated with antimicrobial properties. Research has shown that derivatives containing pyrazole exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating the expression of inflammatory cytokines and inhibiting pathways such as NF-kB .
Table 1: Biological Activity Summary
| Biological Target | Activity Type | Reference |
|---|---|---|
| PfGSK3 | Inhibition (IC₅₀ = 17 nM) | |
| PfPK6 | Inhibition (IC₅₀ = 181 nM) | |
| Bacterial Strains | Antimicrobial Activity | |
| Inflammatory Cytokines | Anti-inflammatory |
Case Studies
- Antimalarial Activity : A study focused on the inhibition of PfGSK3 and PfPK6 highlighted that methyl derivatives of pyrazole exhibited potent antimalarial effects, showing promise as new therapeutic agents against resistant strains of malaria . The compound's structure allows it to effectively bind to the active sites of these kinases.
- Antimicrobial Testing : In vitro studies have demonstrated that methyl derivatives with the pyrazole group possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
- Inflammatory Response Modulation : Research indicated that compounds similar to this compound could reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in chronic inflammatory diseases .
Q & A
Basic: What synthetic methodologies are optimal for preparing Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-yl)oxy)benzoate?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
Pyrimidine Core Formation : Condensation of substituted pyrazoles with phenylacetonitrile derivatives under acidic conditions to form the 2-phenylpyrimidine scaffold.
Functionalization at Position 6 : Introducing the 3,5-dimethylpyrazole moiety via nucleophilic substitution, often using a palladium catalyst or under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Coupling the pyrimidine intermediate with 4-hydroxybenzoic acid methyl ester via Mitsunobu or nucleophilic aromatic substitution (e.g., using NaH in THF) .
Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to byproduct formation.
- Yields range from 60–75%, with regioselectivity challenges at position 6 requiring careful temperature control (80–100°C) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the pyrimidine (δ 8.5–9.0 ppm for H-2/H-4), pyrazole (δ 2.2–2.5 ppm for CH₃ groups), and benzoate (δ 3.8–4.0 ppm for OCH₃) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 431.2) and purity (>95%) .
- IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
Advanced: How can regioselectivity be controlled during the introduction of the pyrazole moiety at position 6 of the pyrimidine ring?
Answer:
Regioselectivity is influenced by:
- Electrophilic Directing Groups : A phenyl group at position 2 directs substitution to position 6 due to electronic effects .
- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ enhances cross-coupling efficiency for pyrazole attachment .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
Validation : Monitor reaction progress via TLC and intermediate isolation. Conflicting results (e.g., position 4 substitution) may arise from excess reagents, requiring stoichiometric optimization .
Advanced: How should researchers design experiments to evaluate this compound’s biological activity?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only negative controls .
- Dose-Response Curves : Test 5–8 concentrations (1 nM–100 µM) in triplicate to ensure reproducibility .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Strategies : Synthesize phosphate or amino acid esters to improve bioavailability .
- Analytical Validation : Confirm compound stability via HPLC post-solubilization to rule out degradation .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) or receptors. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the phenyl group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare computational results with experimental IC₅₀ data to refine force field parameters .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Ester groups may hydrolyze in basic conditions, requiring structural modification (e.g., replacing methyl ester with amide) .
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
